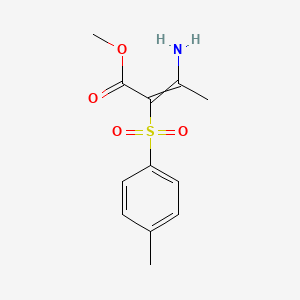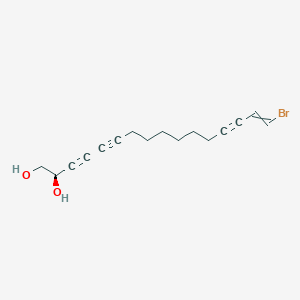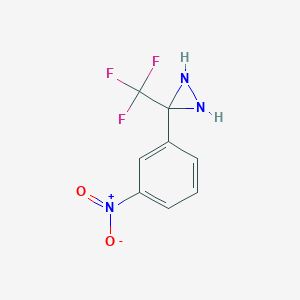![molecular formula C55H38N6 B12577025 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine CAS No. 565185-48-0](/img/structure/B12577025.png)
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine is a complex organic compound characterized by multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine typically involves multi-step organic synthesis. One common approach is the use of a novel rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The reaction conditions often involve the use of metal (II) complexes and various solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis and purification techniques would be essential for efficient industrial production.
化学反応の分析
Types of Reactions
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of metal catalysts or reducing agents.
Substitution: Substitution reactions can occur at the pyridine rings, often facilitated by the presence of electron-donating or electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include pytz for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can introduce various functional groups onto the pyridine rings.
科学的研究の応用
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine has several scientific research applications, including:
作用機序
The mechanism of action of 2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can accept electrons to form organosulphur radicals, which then participate in further chemical transformations . The specific molecular targets and pathways depend on the context of its application, such as electrocatalysis or biological interactions.
類似化合物との比較
Similar Compounds
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine is unique due to its multiple pyridine rings and potential for forming complex metal (II) complexes. Its ability to act as a ligand in electrocatalysis and its diverse applications in various scientific fields make it a compound of significant interest.
特性
CAS番号 |
565185-48-0 |
|---|---|
分子式 |
C55H38N6 |
分子量 |
782.9 g/mol |
IUPAC名 |
2-[4-[[4-(4,6-dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C55H38N6/c1-3-15-43(16-4-1)55(44-17-5-2-6-18-44,45-27-23-39(24-28-45)51-35-41(47-19-7-11-31-56-47)37-53(60-51)49-21-9-13-33-58-49)46-29-25-40(26-30-46)52-36-42(48-20-8-12-32-57-48)38-54(61-52)50-22-10-14-34-59-50/h1-38H |
InChIキー |
UYRJCKNODMVRIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=NC(=CC(=C4)C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=NC(=CC(=C8)C9=CC=CC=N9)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)





![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)

![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
